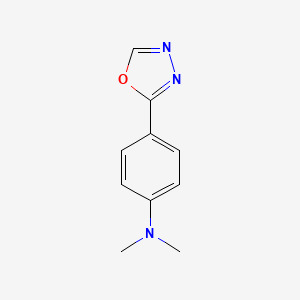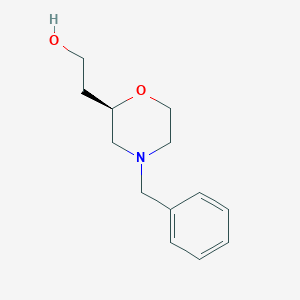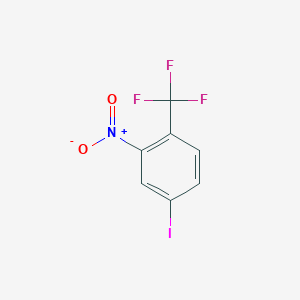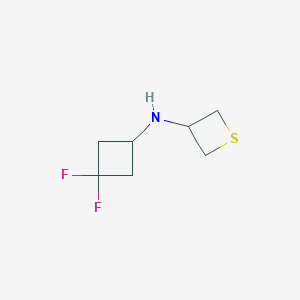![molecular formula C7H5N3O B12942830 Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B12942830.png)
Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered significant interest due to its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrole ring fused with a triazine ring, making it a versatile scaffold in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired triazine compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. A notable method includes the use of pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This process not only utilizes readily available starting materials but also ensures a high overall yield . The reaction conditions are optimized to control impurities and ensure the safety of large-scale production.
化学反应分析
Types of Reactions
Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute on the triazine ring.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Derivatives of this compound have shown potential as antiviral, anticancer, and anti-inflammatory agents
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate receptor functions by interacting with receptor proteins, affecting cellular signaling pathways .
相似化合物的比较
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which shares the same core structure but lacks the aldehyde group.
Pyrrolo[1,2-d][1,2,4]triazine: A similar heterocyclic compound with a different fusion pattern of the rings.
Thiazole-substituted pyrrolo[1,2-d][1,2,4]triazine: Another derivative with a thiazole ring substitution.
Uniqueness
Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This functional group enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
属性
分子式 |
C7H5N3O |
|---|---|
分子量 |
147.13 g/mol |
IUPAC 名称 |
pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-6-1-7-2-8-5-9-10(7)3-6/h1-5H |
InChI 键 |
KBJMEQHWJFGICZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=NC=NN2C=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-](/img/structure/B12942748.png)


![2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12942774.png)



![(R)-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B12942793.png)


![6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride](/img/structure/B12942816.png)

![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B12942821.png)
![Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate](/img/structure/B12942826.png)
